Thieno[3,2-b]thiophene-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno[3,2-b]thiophene-2-thiol is a heterocyclic compound that features a fused bicyclic structure consisting of two thiophene rings. This compound is known for its electron-rich nature and stability, making it a valuable building block in various fields, including organic electronics, pharmaceuticals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]thiophene-2-thiol typically involves the condensation of sulfur-containing precursors. One common method includes the catalytic vapor-phase reaction between 2-(2-thienyl)ethanol and carbon disulfide at high temperatures (around 550°C) . Another approach involves the metallation and bromine-lithium exchange reactions, where thieno[3,2-b]thiophene is treated with butyllithium to form dilithiated derivatives, which are then quenched with electrophilic reagents to yield various substituted thieno[3,2-b]thiophenes .
Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic processes, optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions: Thieno[3,2-b]thiophene-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions typically yield thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a wide range of functionalized derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Reagents like butyllithium and various electrophiles are employed in substitution reactions
Major Products: The major products formed from these reactions include various substituted thieno[3,2-b]thiophenes, sulfoxides, and sulfones, which have significant applications in organic electronics and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
Thieno[3,2-b]thiophene-2-thiol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are investigated for their potential use in drug development, particularly as inhibitors of specific enzymes and receptors.
Industry: This compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Wirkmechanismus
The mechanism of action of thieno[3,2-b]thiophene-2-thiol involves its interaction with molecular targets through its electron-rich thiophene rings. These interactions can modulate the electronic properties of the target molecules, leading to various biological and chemical effects. For instance, in organic electronics, the compound’s ability to stabilize quinoidal resonance structures enhances its performance in semiconducting applications .
Vergleich Mit ähnlichen Verbindungen
- Thieno[2,3-b]thiophene
- Thieno[3,4-b]thiophene
- Thieno[3,4-c]thiophene
Comparison: Thieno[3,2-b]thiophene-2-thiol is unique due to its specific ring fusion and electron-rich nature, which provide distinct electronic properties compared to its isomers. While all thienothiophenes share similar structural features, the orientation of the sulfur atoms in this compound offers unique advantages in terms of stability and reactivity, making it particularly valuable in optoelectronic applications .
Eigenschaften
Molekularformel |
C6H4S3 |
---|---|
Molekulargewicht |
172.3 g/mol |
IUPAC-Name |
thieno[3,2-b]thiophene-5-thiol |
InChI |
InChI=1S/C6H4S3/c7-6-3-5-4(9-6)1-2-8-5/h1-3,7H |
InChI-Schlüssel |
LBYQCBABYUINBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC2=C1SC(=C2)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.